![molecular formula C13H28OSi2 B14308348 tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane CAS No. 111999-90-7](/img/structure/B14308348.png)
tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane
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Overview
Description
tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane is a complex organosilicon compound. It features a tert-butyl group, dimethylsilyl group, and a trimethylsilyl-protected butynyl group. This compound is notable for its use in organic synthesis, particularly in the protection of functional groups and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane typically involves the reaction of tert-butyl(dimethyl)silanol with a trimethylsilyl-protected butynyl halide under basic conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Oxidation Reactions: The compound can be oxidized to introduce hydroxyl groups.
Reduction Reactions: Reduction can be performed to convert the alkyne to an alkene or alkane
Common Reagents and Conditions
Tetrabutylammonium fluoride (TBAF): Used for deprotection of the trimethylsilyl group.
Palladium catalysts: Employed in hydrogenation reactions to reduce the alkyne.
Oxidizing agents: Such as potassium permanganate for oxidation reactions
Major Products Formed
Hydroxylated derivatives: Formed through oxidation.
Alkenes and alkanes: Resulting from reduction reactions.
Substituted silanes: Produced via substitution reactions
Scientific Research Applications
tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane is used in various scientific research applications:
Organic Synthesis: As a protecting group for alcohols and amines.
Material Science: In the synthesis of silicon-based polymers and materials.
Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
Analytical Chemistry: Used in the derivatization of compounds for gas chromatography and mass spectrometry
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane involves its ability to act as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other functional groups. The tert-butyl and dimethylsilyl groups further stabilize the compound and enhance its reactivity in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilane: Similar in structure but lacks the butynyl group.
tert-Butyldimethyl(2-propynyloxy)silane: Contains a propynyl group instead of a butynyl group.
tert-Butyldimethylsilyloxyacetaldehyde: Features an aldehyde group instead of the butynyl group .
Uniqueness
tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane is unique due to its combination of protecting groups and the presence of a butynyl moiety. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .
Properties
CAS No. |
111999-90-7 |
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Molecular Formula |
C13H28OSi2 |
Molecular Weight |
256.53 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(4-trimethylsilylbut-2-ynoxy)silane |
InChI |
InChI=1S/C13H28OSi2/c1-13(2,3)16(7,8)14-11-9-10-12-15(4,5)6/h11-12H2,1-8H3 |
InChI Key |
HGGDXGVHCPBOJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CC[Si](C)(C)C |
Origin of Product |
United States |
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